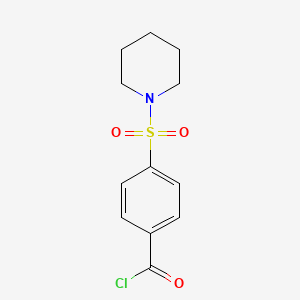

4-(Piperidin-1-ylsulfonyl)benzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Piperidin-1-ylsulfonyl)benzoyl chloride is a chemical compound used for pharmaceutical testing .

Synthesis Analysis

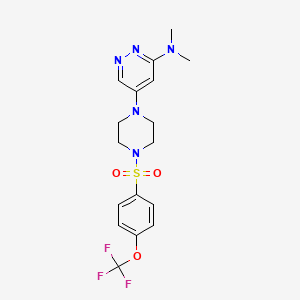

The synthesis of 4-(Piperidin-1-ylsulfonyl)benzoyl chloride involves several steps. The compound has a molecular weight of 287.77 and its IUPAC name is 4-(1-piperidinylsulfonyl)benzoyl chloride . It is stored at room temperature in an inert atmosphere . The synthesis process involves reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of 4-(Piperidin-1-ylsulfonyl)benzoyl chloride is represented by the linear formula C12H14ClNO3S . The InChI code for the compound is 1S/C12H14ClNO3S/c13-12(15)10-4-6-11(7-5-10)18(16,17)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 .Chemical Reactions Analysis

The chemical reactions involving 4-(Piperidin-1-ylsulfonyl)benzoyl chloride are complex and involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 287.76 g/mol . The compound has a number of heavy atoms: 18, and a number of aromatic heavy atoms: 6 . The compound’s water solubility is calculated to be 0.0713 mg/ml .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

Piperidine derivatives play a crucial role in drug development due to their structural versatility and biological activity. Researchers have explored the synthesis of substituted piperidines using 4-(Piperidin-1-ylsulfonyl)benzoyl chloride as a key intermediate. These derivatives can serve as building blocks for designing novel pharmaceutical agents .

Spiro Compounds

The compound’s sulfonyl chloride group can participate in cyclization reactions, leading to the formation of spiro compounds. Spiropiperidines, characterized by their unique bridged structures, have applications in medicinal chemistry and materials science. Researchers have investigated the synthesis of spiro derivatives using 4-(Piperidin-1-ylsulfonyl)benzoyl chloride as a precursor .

Condensed Piperidines

Condensed piperidines, which contain additional rings fused to the piperidine core, exhibit diverse biological activities. Researchers have explored the use of 4-(Piperidin-1-ylsulfonyl)benzoyl chloride in the synthesis of condensed piperidine derivatives. These compounds may find applications as enzyme inhibitors, antiviral agents, or anti-inflammatory drugs .

Piperidinones

Piperidinones, characterized by a ketone group on the piperidine ring, have attracted attention in drug discovery. The compound can serve as a precursor for the synthesis of piperidinones with potential pharmacological activity. Researchers have explored their use as antipsychotic agents, analgesics, and anti-infective drugs .

Multicomponent Reactions

Multicomponent reactions (MCRs) allow efficient and rapid synthesis of complex molecules. Researchers have utilized 4-(Piperidin-1-ylsulfonyl)benzoyl chloride in MCRs to access diverse piperidine-based scaffolds. These scaffolds can be further functionalized for specific biological targets .

Biological Evaluation

Scientists have evaluated the biological activity of synthetic and natural piperidines containing the sulfonyl chloride moiety. These studies aim to identify potential drug candidates. By assessing their interactions with biological targets, researchers gain insights into their pharmacological properties .

Safety and Hazards

The compound is classified as dangerous with hazard statements H301-H311-H314-H331 indicating toxicity if swallowed, in contact with skin, causes severe skin burns and eye damage, and toxicity if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

4-piperidin-1-ylsulfonylbenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c13-12(15)10-4-6-11(7-5-10)18(16,17)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAXEYPEKABWAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-1-ylsulfonyl)benzoyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2454208.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2454212.png)

![1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2454216.png)

![N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2454217.png)

![2-[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2454218.png)

![Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2454225.png)

![(4-(benzylthio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2454227.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(3,4-dimethylphenyl)-3-oxopropanenitrile](/img/structure/B2454229.png)

![(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2454230.png)